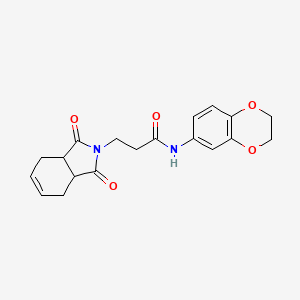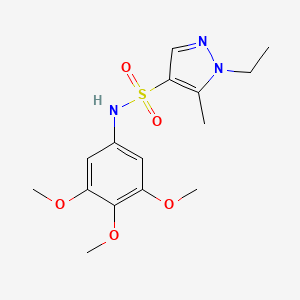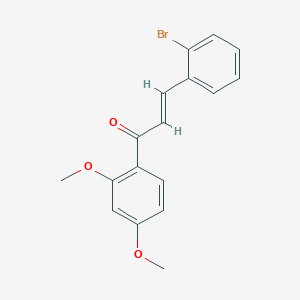![molecular formula C16H23NO6 B5365891 {2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}dimethylamine oxalate](/img/structure/B5365891.png)
{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}dimethylamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}dimethylamine oxalate, also known as MDPV, is a synthetic cathinone that has been found to have stimulant effects. It is a derivative of the natural stimulant cathinone, which is found in the khat plant. MDPV has become a popular drug of abuse in recent years, but it also has potential scientific research applications. In
科学的研究の応用
{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}dimethylamine oxalate has been found to have potential scientific research applications in the fields of neuroscience and pharmacology. Studies have shown that this compound acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This inhibition leads to an increase in dopamine levels, which can result in stimulant effects such as increased alertness, euphoria, and energy.
作用機序
{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}dimethylamine oxalate acts as a reuptake inhibitor of the monoamine neurotransmitters dopamine, norepinephrine, and serotonin. Specifically, it binds to the dopamine transporter and prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in stimulant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other stimulants such as cocaine and amphetamines. These effects include increased heart rate and blood pressure, decreased appetite, increased wakefulness and alertness, and feelings of euphoria and well-being. However, this compound has been found to be more potent than other stimulants and can result in more severe side effects.
実験室実験の利点と制限
{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}dimethylamine oxalate has several advantages for use in lab experiments. It is a potent and selective dopamine transporter inhibitor, which makes it useful for studying the role of dopamine in the brain. It is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also limitations to its use. This compound has a high potential for abuse and can be dangerous if mishandled. It can also have severe side effects, which can make it difficult to use in animal studies.
将来の方向性
There are several future directions for {2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}dimethylamine oxalate research. One area of interest is the development of new drugs that target the dopamine system. This compound has been found to be a potent dopamine transporter inhibitor, but it also has significant side effects. Researchers are exploring ways to modify the chemical structure of this compound to create drugs that have similar effects but with fewer side effects. Another area of interest is the study of the neurotoxicity of this compound. Studies have shown that this compound can cause damage to dopamine neurons in the brain, which can lead to long-term effects on behavior and cognition. Researchers are exploring ways to mitigate this damage and prevent long-term harm. Finally, researchers are also exploring the potential therapeutic uses of this compound. While it is currently a drug of abuse, it may have potential as a treatment for certain neurological disorders such as attention deficit hyperactivity disorder (ADHD) and Parkinson's disease.
合成法
{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}dimethylamine oxalate can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine and formaldehyde, followed by reduction with sodium borohydride and reaction with oxalic acid. The resulting oxalate salt is a white crystalline powder that is soluble in water.
特性
IUPAC Name |
2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-N,N-dimethylethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.C2H2O4/c1-5-6-12-7-8-13(14(11-12)16-4)17-10-9-15(2)3;3-1(4)2(5)6/h5-8,11H,9-10H2,1-4H3;(H,3,4)(H,5,6)/b6-5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVUNGVNUXCMGW-IPZCTEOASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCN(C)C)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCN(C)C)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-chlorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5365822.png)
![N-(4-methoxyphenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5365840.png)
![N-[2-(dimethylamino)-4-quinolinyl]pentanamide](/img/structure/B5365845.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(5-propyl-3-thienyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5365850.png)

![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5365856.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-methoxypropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5365864.png)
![(3R*,4R*)-1-(2-amino-6-methoxy-4-pyrimidinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5365872.png)

![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-(1H-imidazol-4-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5365886.png)
![2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5365899.png)
![allyl 2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5365905.png)
![allyl 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5365910.png)